3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate
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Overview
Description
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes both a boronate group and a fluorinated aromatic ring, making it a versatile reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate typically involves the reaction of 3-Hydroxy-2,3-dimethylbutan-2-yl boronic acid with 4-amino-3-fluorophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronate group can be reduced to form boronic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the boronate group can produce boronic acids .
Scientific Research Applications
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate group acts as a nucleophile, reacting with electrophilic palladium complexes to form carbon-carbon bonds. This process is facilitated by the presence of a base, which helps to deprotonate the boronate group and enhance its nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4’-amino-[1,1’-biphenyl]-4-yl)boronate: Similar in structure but lacks the fluorinated aromatic ring.
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(pyridin-4-yl)thiophen-2-yl)boronate: Contains a thiophene ring instead of a fluorinated phenyl ring.
Uniqueness
The presence of the fluorinated aromatic ring in 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
(4-amino-3-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BFNO3/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,16-17H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWORAHMXQDUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)F)(O)OC(C)(C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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